molecular formula C14H14N2O3S B2451642 2-(4-Ethoxybenzamido)thiophene-3-carboxamide CAS No. 920477-87-8

2-(4-Ethoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2451642
CAS No.: 920477-87-8
M. Wt: 290.34
InChI Key: CULQTTIYKFMIPT-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

The synthesis of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-Ethoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted thiophene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted thiophenes.

Scientific Research Applications

2-(4-Ethoxybenzamido)thiophene-3-carboxamide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Comparison with Similar Compounds

2-(4-Ethoxybenzamido)thiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:

    2-Aminothiophene-3-carboxamide: This compound has similar structural features but lacks the ethoxybenzamido group, which may result in different biological activities and applications.

    2-(4-Methoxybenzamido)thiophene-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological properties.

    2-(4-Chlorobenzamido)thiophene-3-carboxamide: The presence of a chlorine atom in this compound may enhance its antimicrobial activity compared to this compound.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQTTIYKFMIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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